7,8,12-Trimethylbenz(a)anthracene

Chemical Leukemogenesis Cytogenetics Rat Leukemia Model

7,8,12-Trimethylbenz(a)anthracene (TMBA; CAS 13345-64-7) is a synthetic trimethylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene series. With the molecular formula C21H18 and a molecular weight of 270.37 g/mol, it is a highly potent, lipid-soluble chemical carcinogen used primarily as an experimental leukemogen and mammary carcinogen in rodent models.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 13345-64-7
Cat. No. B089103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,12-Trimethylbenz(a)anthracene
CAS13345-64-7
Synonyms7,8,12-trimethylbenz(a)anthracene
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C
InChIInChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3
InChIKeyNQIIOABBGPROQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,12-Trimethylbenz(a)anthracene (CAS 13345-64-7): A Potent Leukemogenic PAH for Experimental Carcinogenesis


7,8,12-Trimethylbenz(a)anthracene (TMBA; CAS 13345-64-7) is a synthetic trimethylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene series. With the molecular formula C21H18 and a molecular weight of 270.37 g/mol, it is a highly potent, lipid-soluble chemical carcinogen used primarily as an experimental leukemogen and mammary carcinogen in rodent models [1]. Unlike its non-methylated parent benz[a]anthracene, which lacks tumorigenic activity, TMBA is among the most potent carcinogens in this structural class and is closely related to the widely studied 7,12-dimethylbenz[a]anthracene (DMBA) [2].

Why 7,8,12-Trimethylbenz(a)anthracene Cannot Be Replaced by Generic Benz[a]anthracene Analogs


Substitution within the benz[a]anthracene series is governed by strict positional specificity: the carcinogenic activity of a given trimethylbenz[a]anthracene isomer is entirely dependent on the precise location of methyl substituents [1]. Isomers methylated at positions outside the 6,7,8,12 set—such as 1,7,12-trimethylbenz[a]anthracene and 2,7,12-trimethylbenz[a]anthracene—are devoid of carcinogenic activity, despite sharing identical molecular formula and similar physicochemical properties [2]. Even among active congeners, differences emerge: 6,8,12-trimethylbenz[a]anthracene and 7,8,12-trimethylbenz[a]anthracene induce distinct cytogenetic lesion profiles, while TMBA uniquely combines adrenal toxicity with leukemogenic potency not reproduced by DMBA in adult rats [3]. Procuring TMBA by CAS number (13345-64-7) is therefore essential to ensure the intended carcinogenic phenotype, as alternative isomers or DMBA will yield divergent or absent tumor spectra.

Quantitative Differentiation Evidence for 7,8,12-Trimethylbenz(a)anthracene (CAS 13345-64-7)


Chromosome #2 Trisomy Incidence: TMBA (17.8%) vs. DMBA (29.3%) in Rat Primary Leukemia

In a large-scale analysis of 361 cases of primary leukemia induced in outbred Long-Evans and Sprague-Dawley rats, TMBA produced a significantly lower incidence of chromosome #2 trisomy (17.8%) compared with DMBA (29.3%), representing a 39% relative reduction [1]. This difference was reproducible in both sexes and was accompanied by a distinct long #2 chromosome abnormality found in 2.8% of cases. The lower trisomy rate with TMBA translates into a divergent clonal evolution profile in the resulting leukemias, making TMBA the preferred agent when experimental designs require a lower baseline of aneuploidy or a different spectrum of chromosomal endpoints [1].

Chemical Leukemogenesis Cytogenetics Rat Leukemia Model

Adrenal Apoplexy Induction: TMBA vs. DMBA in Adult Rats

In adult rats, a single pulse-dose of TMBA caused adrenal apoplexy (massive adrenal hemorrhage and necrosis), whereas DMBA and other PAHs did not injure the adrenal gland under identical conditions [1]. This represents a qualitative toxicological difference between the two structurally related carcinogens: TMBA uniquely targets the adrenal cortex in adult animals, providing a distinct model for studying hydrocarbon-induced adrenal necrosis that cannot be replicated with DMBA, benzo[a]pyrene, or 3-methylcholanthrene [1][2].

Endocrine Toxicology Adrenal Necrosis Organ-Specific Carcinogenesis

Mammary Carcinogenesis Rapidity and Yield: TMBA Exceeds N-Nitroso-N-methylurea (NMU)

In a direct comparative assessment using Sprague-Dawley rats, the lipid-soluble TMBA exceeded the water-soluble mammary carcinogen N-nitroso-N-methylurea (NMU) in both the rapidity of cancer development and overall tumor yield [1]. While a single intravenous injection of NMU (35 mg/kg) produced mammary carcinoma in 70% of Sprague-Dawley rats, TMBA achieved superior performance on these temporal and quantitative endpoints [1]. This places TMBA as the faster-onset, higher-yield mammary carcinogen among the two agents compared, which is a critical parameter when experimental timelines or tumor burden thresholds are constrained [1].

Mammary Carcinogenesis Tumor Latency Rat Breast Cancer Model

Positional Isomer Carcinogenicity: 7,8,12-Trimethyl Substitution Is Required; 1,7,12- and 2,7,12-Trimethyl Isomers Are Inactive

Structure-carcinogenicity mapping of the benz[a]anthracene series demonstrated that 1,7,12-trimethylbenz[a]anthracene and 2,7,12-trimethylbenz[a]anthracene are entirely non-carcinogenic, whereas the 7,8,12-trimethyl isomer (TMBA) is highly carcinogenic [1]. This functional dichotomy arises from the requirement that methyl groups occupy positions within the 6,7,8,12 set—the so-called 'special sites'—for carcinogenic activation [2]. Movement of a single methyl group from position 8 (active TMBA) to position 1 or 2 (inactive) abolishes tumorigenicity completely, despite all three isomers sharing the molecular formula C21H18 and nearly identical physical properties (melting point range ~125-130°C) [1][2].

Structure-Activity Relationship Bay-Region Theory PAH Carcinogenicity

Leukemia Induction Consistency: TMBA Elicits Leukemia in >75% of Treated Rats

A standardized pulse-dose regimen of intravenous TMBA consistently elicited leukemia in more than 75% of young adult Long-Evans female rats, with the predominant phenotype being diffuse hepatic leukemia of erythroblastic stem cells [1][2]. This high and reproducible leukemia incidence, achieved with a defined pulse-dose schedule rather than continuous exposure, establishes TMBA as one of the most reliable chemical leukemogens available for rat models. Comparative data from the same research group show that benzo[a]pyrene and benzo[e]pyrene produced fewer chromosome breaks in bone marrow and did not induce leukemia under parallel conditions, while 3-methylcholanthrene induced leukemia but without the adrenal-targeting specificity of TMBA [1][3].

Experimental Leukemia Hematopoietic Carcinogenesis Rat Leukemia Model

Carcinogenic Potency: TMBA and DMBA Far Exceed Benzo[a]pyrene and 3-Methylcholanthrene in Rat Neoplasia

In systematic rat carcinogenicity testing, TMBA and DMBA were found to be equivalent to each other in their ability to elicit neoplasms, and both far exceeded the reference carcinogens 3-methylcholanthrene and benzo[a]pyrene in this regard [1]. While the parent compound benz[a]anthracene did not induce any tumors, the addition of methyl groups at positions 7, 8, and 12 conferred maximal carcinogenic potency within this series [1]. This potency tiering offers investigators a clear rationale: when a maximally potent hydrocarbon carcinogen is required for tumor induction studies with the shortest possible latency, TMBA (or DMBA) should be selected over benzo[a]pyrene or 3-methylcholanthrene, which are less potent in the rat model [1].

Comparative Carcinogenicity PAH Potency Ranking Rat Tumorigenesis

Validated Application Scenarios for 7,8,12-Trimethylbenz(a)anthracene (CAS 13345-64-7)


Rapid-Onset Erythroblastic Leukemia Induction for Therapeutic Screening

TMBA administered via intravenous pulse-doses to Long-Evans rats produces diffuse hepatic leukemia of erythroblastic stem cells within approximately 100 days ('Hundred Day Leukemia' model), with an incidence exceeding 75% [1]. The high penetrance and short latency make this model suitable for evaluating anti-leukemic agents where rapid study turnover is essential. The lower chromosome #2 trisomy rate (17.8%) relative to DMBA-induced leukemias (29.3%) provides a distinct cytogenetic baseline that may influence responses to chromosome-targeted therapies [2].

Adrenal-Selective Toxicological Studies

TMBA is uniquely capable of inducing adrenal apoplexy in adult rats—a phenotype not reproduced by DMBA, benzo[a]pyrene, or 3-methylcholanthrene [3]. This property supports mechanistic studies of hydrocarbon-induced adrenal necrosis and screening of adrenal-protective compounds. The adrenal selectivity is species- and age-dependent (adult rat vs. mouse), making TMBA the agent of choice for dissection of tissue-specific PAH toxicity mechanisms [3].

High-Yield Mammary Carcinogenesis with Shortened Latency

In Sprague-Dawley rats, TMBA surpasses N-nitroso-N-methylurea (NMU) in both rapidity of tumor development and tumor yield for mammary carcinoma induction [4]. This makes TMBA the preferred carcinogen when experimental designs demand maximal tumor burden within compressed timelines, such as in carcinogen mechanism studies or accelerated chemoprevention screening programs [4].

Structure-Activity Relationship Studies of Bay-Region Carcinogens

The strict positional specificity of TMBA—where shifting a single methyl group from position 8 to position 1 or 2 completely abolishes carcinogenicity—makes it an essential reference compound for SAR investigations into bay-region diol-epoxide activation theory [5][6]. TMBA serves as the active comparator against the inactive 1,7,12- and 2,7,12-trimethyl isomers, enabling controlled studies of metabolic activation requirements for PAH carcinogenesis [5].

Quote Request

Request a Quote for 7,8,12-Trimethylbenz(a)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.